molecular formula C8H11N3O3S B3316758 2-(2-Aminobenzenesulfonamido)acetamide CAS No. 954567-59-0

2-(2-Aminobenzenesulfonamido)acetamide

Cat. No. B3316758
CAS RN: 954567-59-0
M. Wt: 229.26 g/mol
InChI Key: OVPRXADVLRQVQY-UHFFFAOYSA-N
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Description

2-(2-Aminobenzenesulfonamido)acetamide is a chemical compound with the CAS Number: 954567-59-0 . It has a molecular weight of 229.26 . The IUPAC name for this compound is 2-{[(2-aminophenyl)sulfonyl]amino}acetamide .


Molecular Structure Analysis

The InChI code for 2-(2-Aminobenzenesulfonamido)acetamide is 1S/C8H11N3O3S/c9-6-3-1-2-4-7(6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(2-Aminobenzenesulfonamido)acetamide is a powder that is stored at room temperature . The compound’s specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Pharmacological Potential

2-(2-Aminobenzenesulfonamido)acetamide and its derivatives have been studied for their potential pharmacological effects. Specifically, derivatives bound to the carboxyl group of mefenamic acid were synthesized and evaluated for anti-inflammatory activity. These compounds showed significant reduction in paw edema in an in vivo model, indicating potential use as anti-inflammatory agents (Mahdi, 2017).

Antitumor Activity

The compound and its derivatives were also explored for antitumor applications. Specifically, sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard were designed and synthesized, exhibiting high antitumor activity and low toxicity in mice. This indicates a promising avenue for the development of potent antitumor agents with minimized side effects (Huang, Lin, & Huang, 2001).

Enzyme Inhibition

Research has been conducted on the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase, suggesting potential therapeutic applications for diseases related to enzyme dysregulation (Abbasi et al., 2019).

Antibacterial Activity

Structural modifications of acetamide derivatives have demonstrated improved biological activity, particularly antibacterial properties. Synthesized compounds were tested against common bacterial strains and showed comparable activity to standard drugs, highlighting the potential for developing new antibacterial agents (Murtaza et al., 2019).

Synthetic Applications

The compound and its derivatives have been utilized in various synthetic applications, including the development of novel cyclic compounds containing aminobenzenesulfonamide. These derivatives have significance not only in organic syntheses but also in pharmaceutical development, indicating their versatility in chemical and drug synthesis (Kaneda, 2020).

properties

IUPAC Name

2-[(2-aminophenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-6-3-1-2-4-7(6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRXADVLRQVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminobenzenesulfonamido)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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